1,3-Benzenedicarbonyl dichloride, 5-methoxy-
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Overview
Description
Preparation Methods
1,3-Benzenedicarbonyl dichloride, 5-methoxy- can be synthesized through various synthetic routes. One common method involves the reaction of 5-methoxyisophthalic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction typically proceeds as follows: [ \text{C9H8O5} + 2 \text{SOCl2} \rightarrow \text{C9H6Cl2O3} + 2 \text{HCl} + \text{SO2} ]
Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
1,3-Benzenedicarbonyl dichloride, 5-methoxy- undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride groups can react with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Hydrolysis: In the presence of water, the acyl chloride groups can hydrolyze to form the corresponding carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols under specific conditions.
Common reagents used in these reactions include thionyl chloride, amines, alcohols, and reducing agents such as lithium aluminum hydride (LiAlH4) . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3-Benzenedicarbonyl dichloride, 5-methoxy- has several scientific research applications, including:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polyamides.
Pharmaceuticals: The compound is used in the synthesis of various pharmaceutical intermediates.
Material Science: It is employed in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Benzenedicarbonyl dichloride, 5-methoxy- involves its reactivity with nucleophiles due to the presence of acyl chloride groups . These groups are highly reactive and can form covalent bonds with nucleophiles, leading to the formation of amides, esters, or other derivatives . The methoxy group may also influence the reactivity and stability of the compound .
Comparison with Similar Compounds
1,3-Benzenedicarbonyl dichloride, 5-methoxy- can be compared with other similar compounds such as:
1,3-Benzenedicarbonyl dichloride: Lacks the methoxy group, which may affect its reactivity and applications.
1,3-Benzenedicarbonyl dichloride, 5-chloro-: Contains a chloro group instead of a methoxy group, leading to different chemical properties and reactivity.
1,3-Benzenedicarbonyl dichloride, 5-hydroxy-: Contains a hydroxy group, which can significantly alter its reactivity and applications.
The presence of the methoxy group in 1,3-Benzenedicarbonyl dichloride, 5-methoxy- makes it unique and may provide specific advantages in certain applications .
Properties
CAS No. |
35227-77-1 |
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Molecular Formula |
C9H6Cl2O3 |
Molecular Weight |
233.04 g/mol |
IUPAC Name |
5-methoxybenzene-1,3-dicarbonyl chloride |
InChI |
InChI=1S/C9H6Cl2O3/c1-14-7-3-5(8(10)12)2-6(4-7)9(11)13/h2-4H,1H3 |
InChI Key |
CGXXBHCRXCEKCP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
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